molecular formula C18H16N6O3S2 B2736550 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 852437-80-0

2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2736550
CAS No.: 852437-80-0
M. Wt: 428.49
InChI Key: IUCBALRJJAZKQE-UHFFFAOYSA-N
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Description

2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H16N6O3S2 and its molecular weight is 428.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Insecticidal Assessment

The synthesis of innovative heterocycles that incorporate a thiadiazole moiety for use against the cotton leafworm, Spodoptera littoralis, demonstrates the compound's potential application in developing new insecticidal agents. This research highlights the versatility of such compounds in creating various heterocyclic structures with potential bioactivity against agricultural pests (Fadda et al., 2017).

Antioxidant Ability

Another study focuses on the antioxidant capabilities of new derivatives bearing the triazolopyridazine and thiadiazin moieties. These compounds have been evaluated using DPPH and FRAP assays, with some showing significant antioxidant abilities, surpassing even well-known antioxidants like ascorbic acid. This suggests their potential application in designing antioxidant therapies or supplements (Shakir et al., 2017).

Molecular Docking and Screening

Research into novel pyridine and fused pyridine derivatives, starting from compounds similar in structure to the one , has been conducted. These compounds have been subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. The results revealed moderate to good binding energies, suggesting these compounds' potential as antimicrobial and antioxidant agents (Flefel et al., 2018).

Biological Assessment of Heterocycles

The synthesis and biological assessment of heterocyclic compounds with potential for diverse biological properties have been explored. This includes the development of methods for synthesizing novel acetamides and conducting pharmacological activity studies. Such research indicates the compound's applicability in creating functionalized derivatives for various biological applications (Karpina et al., 2019).

Synthesis and Bioactivity of Nitrogen Heterocyclic Systems

The synthesis of condensed bridgehead nitrogen heterocyclic systems, including triazolothiadiazines, has been investigated for their bioactivity. These compounds have shown promising antibacterial, antifungal, and antitubercular activities, illustrating the potential for medicinal chemistry applications (Shiradkar & Kale, 2006).

Properties

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O3S2/c1-26-12-4-3-11(9-13(12)27-2)17-22-21-14-5-6-16(23-24(14)17)29-10-15(25)20-18-19-7-8-28-18/h3-9H,10H2,1-2H3,(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCBALRJJAZKQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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